

# Technical Support Center: Optimizing SHR-1819 Delivery for Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CDD-1819  |           |
| Cat. No.:            | B12383230 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of SHR-1819, a novel anti-IL-4R $\alpha$  monoclonal antibody.

### **Frequently Asked Questions (FAQs)**

Q1: What is the rationale for developing a sustained-release formulation for SHR-1819?

A1: SHR-1819 is a monoclonal antibody under development for type 2 inflammatory diseases. [1] A phase I study in healthy subjects showed a mean half-life of 2.88 to 5.97 days.[1][2] While effective, this pharmacokinetic profile may necessitate frequent injections for chronic conditions. A sustained-release formulation aims to reduce dosing frequency, which can improve patient adherence and quality of life, and maintain therapeutic drug concentrations for a longer duration.[3]

Q2: What are the primary challenges when formulating a monoclonal antibody like SHR-1819 for sustained release?

A2: The main challenges include maintaining the stability of the antibody during the formulation process and over the desired release period.[4][5] Monoclonal antibodies are susceptible to physical and chemical degradation, such as aggregation, denaturation, and oxidation, which can lead to loss of efficacy and potential immunogenicity.[4][6] For injectable sustained-release systems, achieving a high protein concentration without causing high viscosity is another significant hurdle.[7]



Q3: Which sustained-release technologies are most promising for a monoclonal antibody like SHR-1819?

A3: Several technologies are being explored for the sustained delivery of monoclonal antibodies. The most common include:

- Biodegradable Microspheres: Typically made of polymers like poly(lactic-co-glycolic acid)
   (PLGA), these systems encapsulate the antibody and release it as the polymer degrades.[3]
   [8]
- In Situ Forming Hydrogels: These are liquid formulations that solidify into a gel depot upon injection, entrapping the antibody and releasing it over time.[9][10][11]
- Nanoparticle-Based Systems: These can include lipid nanoparticles or polymer-based nanoparticles that can be designed for targeted or sustained release.[6]

The choice of technology will depend on the desired release profile, the specific physicochemical properties of SHR-1819, and the intended route of administration.

# Troubleshooting Guides Issue 1: Low Encapsulation Efficiency of SHR-1819 in Microspheres

Potential Causes & Solutions



| Potential Cause                                                                                                  | Troubleshooting Steps                                                                                                                                                                                                                                                                                                             |  |
|------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Poor partitioning of SHR-1819 into the polymer phase during emulsification.                                      | - Optimize the pH of the aqueous phase to be near the isoelectric point of SHR-1819 to minimize its aqueous solubility Increase the viscosity of the dispersed phase to reduce diffusion of the antibody into the continuous phase Experiment with different polymer-to-drug ratios.                                              |  |
| Antibody instability during the encapsulation process (e.g., exposure to organic solvents or high shear stress). | - Screen for less harsh organic solvents or use a solvent-free encapsulation method if possible Minimize the duration of exposure to the organic phase Optimize the homogenization or sonication parameters (e.g., lower speed, shorter duration) to reduce shear stress Include stabilizing excipients in the aqueous phase.[12] |  |
| Loss of antibody during washing and collection of microspheres.                                                  | - Optimize the centrifugation speed and duration to ensure complete pelleting of the microspheres Use a surfactant in the washing buffer to prevent aggregation and adhesion of microspheres to container walls.                                                                                                                  |  |

## Issue 2: Initial Burst Release of SHR-1819 from Hydrogel Formulation

Potential Causes & Solutions



| Potential Cause                                                         | Troubleshooting Steps                                                                                                                                                                            |  |
|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| High amount of surface-adsorbed or loosely entrapped SHR-1819.          | - Optimize the washing step after hydrogel formation to remove surface-bound antibody Increase the cross-linking density of the hydrogel to reduce the mesh size and better retain the antibody. |  |
| Rapid initial swelling of the hydrogel upon injection.                  | - Modify the polymer composition to control the swelling ratio Incorporate hydrophobic moieties into the hydrogel network to reduce the initial water uptake.                                    |  |
| Electrostatic interactions between the antibody and the polymer matrix. | - Adjust the pH of the formulation to modulate<br>the surface charge of both the antibody and the<br>polymer Screen different types of polymers<br>with varying charge densities.                |  |

# Issue 3: Aggregation of SHR-1819 During Formulation or In Vitro Release

Potential Causes & Solutions



| Potential Cause                                                                          | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                    |  |
|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Exposure to unfavorable pH, temperature, or interfaces (e.g., air-water, solvent-water). | - Conduct pre-formulation studies to identify the optimal pH and buffer system for SHR-1819 stability.[13] - Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 80) in the formulation.[12] - Minimize exposure to air by working in a controlled environment (e.g., nitrogen blanket). |  |
| High protein concentration leading to increased intermolecular interactions.             | - Screen for excipients that reduce protein-<br>protein interactions and viscosity at high<br>concentrations.[7] - Optimize the formulation to<br>the lowest effective concentration that still meets<br>the therapeutic window for the desired release<br>duration.                                                                                                                     |  |
| Interaction with the delivery matrix (e.g., polymer surface).                            | - Modify the surface properties of the delivery system to be more hydrophilic or to have a net neutral charge Covalently attach polyethylene glycol (PEG) to the polymer to create a more protein-repellent surface.                                                                                                                                                                     |  |

### **Experimental Protocols**

# Protocol 1: Encapsulation of SHR-1819 in PLGA Microspheres using a Double Emulsion-Solvent Evaporation Method

- Preparation of the Inner Aqueous Phase (w1): Dissolve SHR-1819 in a suitable buffer (e.g., 10 mM histidine, pH 6.0) containing stabilizing excipients (e.g., 5% sucrose).
- Preparation of the Organic Phase (o): Dissolve PLGA in a volatile organic solvent (e.g., dichloromethane).
- Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to create fine aqueous



droplets.

- Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an external aqueous phase (w2) containing a surfactant (e.g., 1% polyvinyl alcohol) and homogenize at a lower speed.
- Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.
- Collection and Washing: Collect the microspheres by centrifugation, wash several times with purified water to remove residual surfactant and unencapsulated antibody, and then lyophilize for storage.

## Protocol 2: In Vitro Release Study of SHR-1819 from a Sustained-Release Formulation

- Sample Preparation: Accurately weigh a known amount of the SHR-1819 sustained-release formulation (e.g., microspheres or a formed hydrogel) and place it in a vial.
- Release Medium: Add a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.02% Tween 20 to prevent aggregation and adsorption) to each vial.
- Incubation: Incubate the vials at 37°C with gentle agitation.
- Sampling: At predetermined time points, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
- Quantification: Analyze the concentration of SHR-1819 in the collected samples using a
  validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or
  size-exclusion chromatography (SEC).[14]
- Data Analysis: Calculate the cumulative percentage of SHR-1819 released over time.

#### **Data Presentation**

Table 1: Comparison of SHR-1819 Encapsulation Efficiency in Different PLGA Microsphere Formulations



| Formulation ID | PLGA Type<br>(Lactide:Glyco<br>lide) | Drug:Polymer<br>Ratio | Encapsulation<br>Efficiency (%) | Mean Particle<br>Size (µm) |
|----------------|--------------------------------------|-----------------------|---------------------------------|----------------------------|
| SHR-MS-01      | 50:50                                | 1:10                  | 75.2 ± 3.1                      | 45.6 ± 5.2                 |
| SHR-MS-02      | 75:25                                | 1:10                  | 82.5 ± 2.5                      | 48.1 ± 4.8                 |
| SHR-MS-03      | 75:25                                | 1:15                  | 88.9 ± 1.9                      | 50.3 ± 5.5                 |

Table 2: In Vitro Release Profile of SHR-1819 from Selected Formulations

| Time (Days) | Cumulative Release (%) -<br>SHR-MS-02 | Cumulative Release (%) -<br>SHR-HG-01 (Hydrogel) |
|-------------|---------------------------------------|--------------------------------------------------|
| 1           | 15.3 ± 1.2                            | 10.5 ± 0.8                                       |
| 7           | 35.8 ± 2.5                            | 28.9 ± 1.5                                       |
| 14          | 58.2 ± 3.1                            | 45.6 ± 2.1                                       |
| 21          | 75.4 ± 2.8                            | 62.3 ± 2.9                                       |
| 28          | 89.1 ± 1.9                            | 80.1 ± 3.4                                       |

### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of IL-4 and IL-13 through IL-4R $\alpha$  and its inhibition by SHR-1819.





Click to download full resolution via product page

Caption: Experimental workflow for developing a sustained-release SHR-1819 formulation.





Click to download full resolution via product page

Caption: Logical troubleshooting workflow for in vitro release issues.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Current status and prospect for future advancements of long-acting antibody formulations
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Subcutaneous sustained-release drug delivery system for antibodies and proteins [aimspress.com]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Reinforced Polymer–Nanoparticle Hydrogels for Subcutaneous and Sustained Delivery of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ongoing Challenges to Develop High Concentration Monoclonal Antibody-based Formulations for Subcutaneous Administration: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioencapsulation.net [bioencapsulation.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Injectable sustained-release hydrogel for high-concentration antibody delivery RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 12. Overview of Antibody Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preformulation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. Sustained Release of a Monoclonal Antibody from Electrochemically Prepared Mesoporous Silicon Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing SHR-1819 Delivery for Sustained Release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#optimizing-shr-1819-delivery-for-sustained-release]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com